3-[4-(difluoromethoxy)phenyl]-5-(4-propylcyclohexyl)-1,2,4-oxadiazole
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Overview
Description
3-[4-(difluoromethoxy)phenyl]-5-(4-propylcyclohexyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring and a propylcyclohexyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(difluoromethoxy)phenyl]-5-(4-propylcyclohexyl)-1,2,4-oxadiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the difluoromethoxyphenyl intermediate:
Cyclization to form the oxadiazole ring: The difluoromethoxyphenyl intermediate is then reacted with a nitrile oxide precursor under cyclization conditions to form the oxadiazole ring.
Introduction of the propylcyclohexyl group: The final step involves the attachment of the propylcyclohexyl group to the oxadiazole ring through a coupling reaction using a suitable catalyst and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(difluoromethoxy)phenyl]-5-(4-propylcyclohexyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other functional groups in the compound.
Substitution: The difluoromethoxy and propylcyclohexyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
3-[4-(difluoromethoxy)phenyl]-5-(4-propylcyclohexyl)-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(difluoromethoxy)phenyl]-5-(4-propylcyclohexyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact mechanism of action depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
3-[4-(trifluoromethoxy)phenyl]-5-(4-propylcyclohexyl)-1,2,4-oxadiazole: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
3-[4-(methoxy)phenyl]-5-(4-propylcyclohexyl)-1,2,4-oxadiazole: Similar structure but with a methoxy group instead of a difluoromethoxy group.
3-[4-(difluoromethoxy)phenyl]-5-(4-methylcyclohexyl)-1,2,4-oxadiazole: Similar structure but with a methylcyclohexyl group instead of a propylcyclohexyl group.
Uniqueness
The presence of the difluoromethoxy group in 3-[4-(difluoromethoxy)phenyl]-5-(4-propylcyclohexyl)-1,2,4-oxadiazole imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds
Properties
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-5-(4-propylcyclohexyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N2O2/c1-2-3-12-4-6-14(7-5-12)17-21-16(22-24-17)13-8-10-15(11-9-13)23-18(19)20/h8-12,14,18H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBTZLSMMUKLRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=NC(=NO2)C3=CC=C(C=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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